

2-(Trifluoromethyl)-1H-imidazole solubility in organic solvents

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)-1H-imidazole

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An In-Depth Technical Guide Topic: Solubility Profile of **2-(Trifluoromethyl)-1H-imidazole** in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-(Trifluoromethyl)-1H-imidazole**, a pivotal building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a foundational understanding based on first principles of physical organic chemistry and intermolecular forces. We present a predicted solubility profile across a range of common organic solvents, grounded in the unique structural attributes of the molecule: the hydrogen-bonding capacity of the imidazole ring and the lipophilic, electron-withdrawing nature of the trifluoromethyl group. To empower researchers to generate precise, application-specific data, a detailed, self-validating experimental protocol for quantitative solubility determination via the isothermal shake-flask method is provided. This guide is designed to bridge the existing information gap and serve as a practical resource for scientists engaged in reaction design, purification, and formulation involving this versatile fluorinated heterocycle.

Introduction: The Significance of 2-(Trifluoromethyl)-1H-imidazole

2-(Trifluoromethyl)-1H-imidazole (Figure 1) is a heterocyclic organic compound of increasing importance in pharmaceutical and materials science research. The imidazole scaffold is a ubiquitous motif in biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal centers.[\[1\]](#)[\[2\]](#)[\[3\]](#) The incorporation of a trifluoromethyl (-CF₃) group dramatically alters the molecule's physicochemical properties. This group is known to enhance metabolic stability, increase lipophilicity, and modify the pKa of adjacent functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles in drug candidates.[\[4\]](#)

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvents for chemical synthesis, influences the efficiency of purification by crystallization, and is a fundamental parameter in the development of viable drug formulations.

Figure 1: Structure of **2-(Trifluoromethyl)-1H-imidazole**

Caption: Chemical structure of **2-(Trifluoromethyl)-1H-imidazole**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Trifluoromethyl)-1H-imidazole** is essential for predicting its behavior. These parameters, gathered from various chemical suppliers and databases, provide the basis for the theoretical solubility analysis that follows.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ F ₃ N ₂	[5] [6]
Molecular Weight	136.08 g/mol	[5] [6]
Physical Form	Solid / Crystalline Powder	[5] [7] [8]
Melting Point	145-147 °C	[5]
Boiling Point	~186 °C at 760 mmHg	[5]
LogP (octanol-water)	1.42 - 1.44	[6] [7]
pKa	~1.7 (in water)	[7]

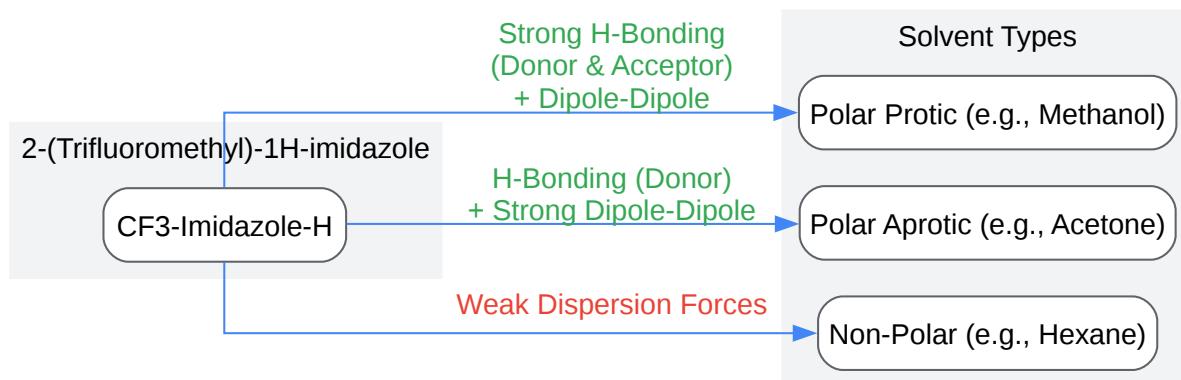
The compound's solid state at room temperature and relatively high melting point suggest strong intermolecular forces in its crystal lattice that must be overcome for dissolution to occur. The positive LogP value indicates a degree of lipophilicity, contributed significantly by the -CF₃ group.[6][7]

Theoretical Solubility Profile: An Analysis of Intermolecular Forces

The principle of "like dissolves like" governs solubility, meaning a solute will dissolve best in a solvent that shares similar intermolecular forces.[9][10] **2-(Trifluoromethyl)-1H-imidazole** possesses distinct polar and non-polar characteristics that dictate its interactions.

- **Hydrogen Bonding:** The imidazole ring contains an N-H proton (a hydrogen bond donor) and a pyridine-like nitrogen atom (a hydrogen bond acceptor). This allows the molecule to form strong hydrogen bonds, favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, DMSO).[1][11]
- **Dipole-Dipole Interactions:** The highly electronegative fluorine atoms create a strong dipole moment in the -CF₃ group. The imidazole ring itself is also polar. These dipoles allow for favorable interactions with polar solvents (both protic and aprotic).[12]
- **Van der Waals / London Dispersion Forces:** The overall molecular structure, including the fluorinated alkyl group, contributes to dispersion forces. These are the primary interactions with non-polar solvents (e.g., hexane, toluene). While the LogP suggests some affinity for non-polar environments, the strong polar interactions are likely to dominate.[11][12]

The key to predicting solubility is the balance of these forces. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break both solute-solute (crystal lattice energy) and solvent-solvent interactions.[10]



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Caption: Key intermolecular forces governing solubility.

Predicted Qualitative Solubility

Based on the analysis of intermolecular forces and data from structurally related imidazole compounds, a qualitative solubility profile can be predicted.[13][14] This table serves as a guideline for solvent selection prior to experimental verification.

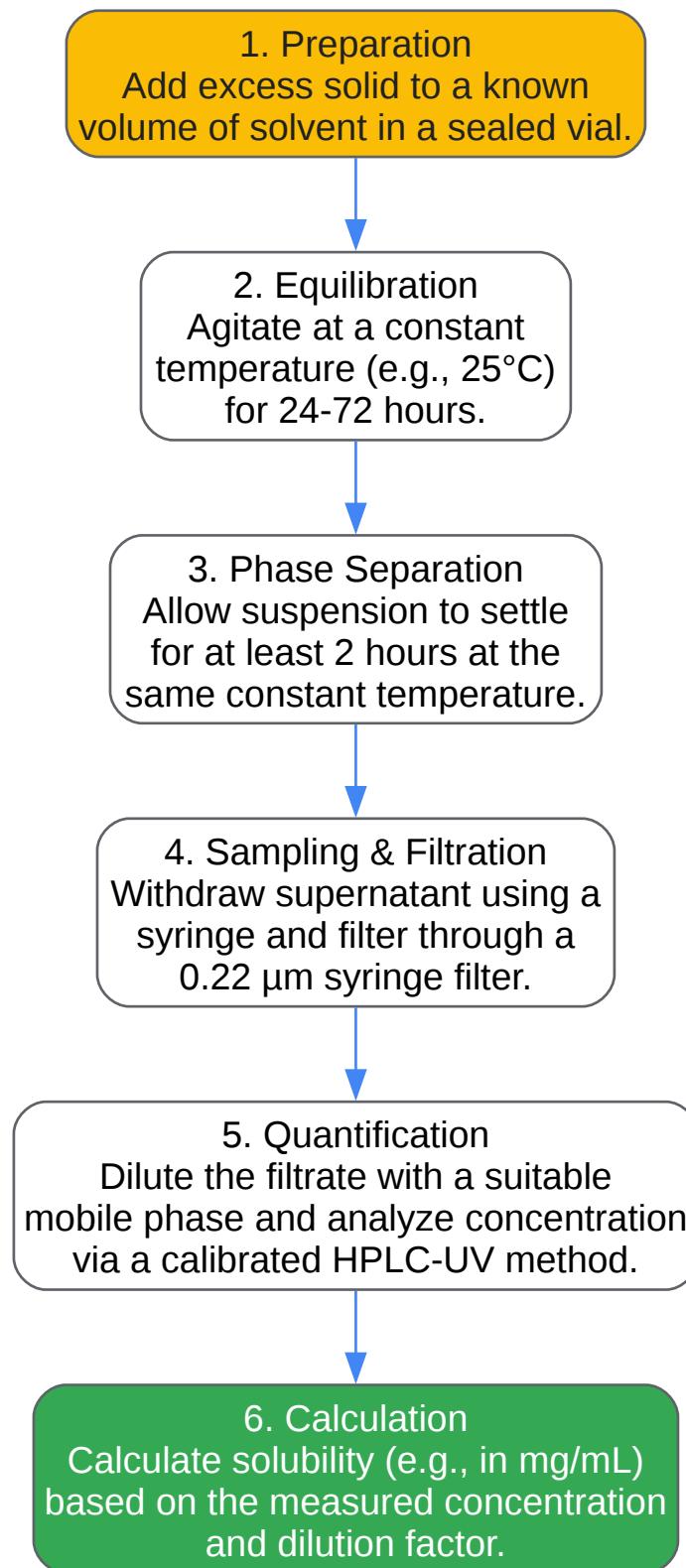
Solvent Class	Example Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions.
Water	Low to Moderate		The lipophilic $-CF_3$ group ($\text{LogP} \sim 1.4$) limits solubility despite hydrogen bonding capability.[6][7]
Polar Aprotic	Acetone, Acetonitrile	High	Strong dipole-dipole interactions and acts as an H-bond acceptor for the imidazole N-H.
Dimethyl Sulfoxide (DMSO)	Very High		Highly polar and an excellent hydrogen bond acceptor.
Dichloromethane (DCM)	Moderate		Moderate polarity; can engage in dipole-dipole interactions. Solubility of other imidazoles is low in chloroalkanes.[13]
Non-Polar	Toluene	Low to Moderate	Aromatic π - π stacking possible with the imidazole ring, but polarity mismatch is significant.
Hexane, Heptane	Low / Insoluble		Significant mismatch in polarity; only weak dispersion forces can form.[12]

Ethers	Diethyl Ether, THF	Moderate	Acts as a hydrogen bond acceptor but has lower polarity than ketones or sulfoxides.
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Experimental Protocol: Quantitative Solubility Determination

To obtain accurate, quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[15][16]

Workflow for Isothermal Shake-Flask Method

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Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

- Materials & Equipment:
 - **2-(Trifluoromethyl)-1H-imidazole** (purity >97%)[8]
 - Selected organic solvents (HPLC grade or equivalent)
 - Scintillation vials or glass flasks with screw caps
 - Orbital shaker with temperature control
 - Analytical balance
 - Volumetric flasks and pipettes
 - Syringes (glass or polypropylene)
 - Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Procedure:
 - Preparation: Add an excess amount of solid **2-(Trifluoromethyl)-1H-imidazole** to a vial (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium. Record the exact weight added.
 - Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
 - Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours. Causality: This extended period ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
 - Phase Separation: After equilibration, turn off the shaker and allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow

the excess solid to settle. Causality: This step prevents suspended particles from being drawn into the sample, which would artificially inflate the measured solubility.

- Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 μm syringe filter and discard the first few drops. Collect the filtrate into a clean vial. Causality: Filtration removes any remaining microscopic solid particles, ensuring only the dissolved solute is quantified.
- Dilution & Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC-UV.
- Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution using the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Applications in Research and Development

- Reaction Chemistry: Knowledge of solubility allows for the selection of appropriate solvents to ensure reactants are in the same phase, which is critical for reaction kinetics. It also informs the choice of anti-solvents for product precipitation.
- Purification: Solubility data across different solvents and temperatures is the foundation for developing effective crystallization protocols, the primary method for purifying solid compounds.
- Drug Development: In formulation science, solubility in various pharmaceutically acceptable solvents and biorelevant media is a critical determinant of a drug's bioavailability and potential delivery methods.^[1]

Conclusion

While quantitative solubility data for **2-(Trifluoromethyl)-1H-imidazole** is not readily available in the literature, a robust theoretical framework based on its molecular structure and intermolecular forces can reliably guide solvent selection. The compound is predicted to be

highly soluble in polar solvents, particularly those that can accept hydrogen bonds, such as alcohols, acetone, and DMSO. Its solubility is expected to be limited in non-polar media like alkanes. For researchers requiring precise quantitative data for process optimization or formulation, the provided isothermal shake-flask protocol offers a validated and trustworthy method for its determination. This guide provides both the predictive framework and the practical tools necessary to work effectively with this important fluorinated building block.

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